molecular formula C6H3ClN2 B1590324 5-Chloro-3-cyanopyridine CAS No. 51269-82-0

5-Chloro-3-cyanopyridine

Cat. No. B1590324
CAS RN: 51269-82-0
M. Wt: 138.55 g/mol
InChI Key: VHVCXRPJVSZARD-UHFFFAOYSA-N
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Description

5-Chloro-3-cyanopyridine (5C3CP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless solid that is insoluble in water, and is mainly used in the synthesis of other organic compounds. 5C3CP is a versatile reagent that has a range of applications in biochemical, physiological, and synthetic research.

Scientific Research Applications

1. Application in Cancer Research

  • Summary of the Application: 5-Chloro-3-cyanopyridine derivatives have been synthesized and assessed for their cytotoxic activity against three human cancer cell lines: prostate carcinoma (PC-3), breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) .
  • Methods of Application: The compounds were synthesized and their activities were evaluated in comparison with a standard anticancer drug 5-FU . Further studies were performed to understand their mechanism of action; the ability of the promising compounds to induce cell cycle arrest was examined .
  • Results or Outcomes: Compounds 5c and 5e exhibited promising cytotoxicity against all the tested cell lines; especially, 5e showed better cytotoxic effect than the reference drug 5-FU . Both resulted in a notable induction of cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .

2. Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from 5-Chloro-3-cyanopyridine, have found applications in the agrochemical and pharmaceutical industries .
  • Methods of Application: The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries were reviewed . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. Application in Vitamin B3 Synthesis

  • Summary of the Application: 5-Chloro-3-cyanopyridine is used in the manufacturing of Niacinamide & Niacin (Vitamin B3) .
  • Methods of Application: The specific methods of application are not detailed, but it involves chemical synthesis processes .
  • Results or Outcomes: The outcome is the production of Niacinamide & Niacin, which are forms of Vitamin B3 .

4. Application in Agrochemicals

  • Summary of the Application: 5-Chloro-3-cyanopyridine is used in the synthesis of Pymetrozine, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine .
  • Methods of Application: The specific methods of application are not detailed, but it involves chemical synthesis processes .
  • Results or Outcomes: The outcome is the production of agrochemicals like Pymetrozine, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine .

5. Application in Arylthiazolines and Arylimidazolines Synthesis

  • Summary of the Application: 5-Chloro-3-cyanopyridine is used in the preparation of arylthiazolines and arylimidazolines .
  • Methods of Application: The synthesis involves dibromodimethylhydantoin-catalyzed condensation of aryl nitriles with ethylene diamine or aminoethanethiol .
  • Results or Outcomes: The outcome is the production of arylthiazolines and arylimidazolines .

6. Application in Protein Modification

  • Summary of the Application: 2-Cyanopyridine is used in protein modification by amidation .
  • Methods of Application: The specific methods of application are not detailed, but it involves chemical synthesis processes .
  • Results or Outcomes: The outcome is the production of modified proteins through amidation .

7. Application in Rimiterol Hydrobromide Production

  • Summary of the Application: 2-Cyanopyridine is used in the production of rimiterol hydrobromide, a bronchodilator .
  • Methods of Application: The specific methods of application are not detailed, but it involves chemical synthesis processes .
  • Results or Outcomes: The outcome is the production of rimiterol hydrobromide .

8. Application in Ecofriendly Synthesis

  • Summary of the Application: 3-Cyanopyridine derivatives are synthesized by a multi-component reaction catalyzed by animal bone meal .
  • Methods of Application: The synthesis involves a one-pot multi-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile and alcohols, catalyzed by doped animal bone meal .
  • Results or Outcomes: The reaction has several advantages such as high yields of 80–92 %, short reaction times of 10–15 min, easy purification processes and methodological simplicity .

properties

IUPAC Name

5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCXRPJVSZARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505527
Record name 5-Chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-cyanopyridine

CAS RN

51269-82-0
Record name 5-Chloro-3-pyridinecarbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3,5-dichloropyridine (4.23 g, 28.6 mmol), CuCN (3.07 g, 34.3 mmol), and argon-bubbled NMP (8 mL) was placed in a 40 mL scintillation vial, flushed with argon for 1 min, and then quickly capped and stirred under argon at 210° C. for 3 h. The dark brown easily stirred solution was allowed to cool somewhat, and was then poured into concentrated NH4OH (50 mL) on an ice bath, and stirred vigorously for 5 min. DCM (50 mL) was added, the bilayer was stirred for an additional 5 min, and then filtered. The lower dark amber organic layer was saved, and the dark blue aqueous layer was extracted with DCM (2×50 mL). The organic layers were combined and washed with NH4OH (1×30 mL), 4 M NaCl (1×30 mL), dried (Na2SO4), and concentrated to give an amber oil heavily contaminated with NMP. Silica flash chromatography of this residue (90 mm×6″ column; 6:1 hex/EtOAc eluent; 100 mL fractions; fractions 15-19 combined) afforded, after rotary evaporation at 40° C., the title compound as brilliant white microcrystals (891 mg, 22%).
Quantity
4.23 g
Type
reactant
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3.07 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IG Dmitrieva, LV Dyadyuchenko… - Chemistry of …, 2009 - search.ebscohost.com
3-Cyanopyridine-2-sulfonyl chlorides were synthesized by the oxidative chlorination of the respective 3-cyanopyridine-2 (1H)-2-thiones. It was established that 3-cyano-4, 6-…
Number of citations: 12 search.ebscohost.com
D Wang, L Xu, S Zheng, X Yang - Advanced Synthesis & …, 2022 - Wiley Online Library
… Difunctionalized product is formed for pyridines with both σ- and π-EWG, such as 5-chloro-3cyanopyridine (6o, Scheme 5A). Indole is added selectively at the ortho position of chlorine. …
Number of citations: 2 onlinelibrary.wiley.com

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